ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazinone moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Moiety: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyridazinone ring.
Formation of the Piperazine Ring: The piperazine ring is then introduced through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
- Ethyl 4-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is unique due to the presence of the methoxyphenyl group, which can influence its pharmacokinetic properties and biological activity. The methoxy group can enhance the compound’s ability to cross cell membranes and interact with specific molecular targets, making it a valuable compound in drug development.
Biological Activity
Ethyl 4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine ring, a pyridazinone moiety, and a methoxyphenyl group, making it a potential candidate for various therapeutic applications, particularly in anti-inflammatory and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Moiety : This is achieved by reacting a hydrazine derivative with an appropriate diketone under acidic conditions.
- Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl group to the pyridazinone ring.
- Formation of the Piperazine Ring : The piperazine ring is created through a nucleophilic substitution reaction.
- Esterification : The final step involves esterification to form the ethyl ester group, yielding the target compound .
The molecular formula for this compound is C18H22N4O3 with a molecular weight of 342.39 g/mol.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The mechanism is believed to involve the inhibition of specific enzymes or receptors associated with inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Activity
The compound has also been studied for its potential anticancer properties. This compound may induce apoptosis in cancer cells by modulating cellular signaling pathways, such as those involving caspases or Bcl-2 family proteins. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent .
Antibacterial Activity
Recent studies have evaluated the antibacterial activity of derivatives related to this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated varying degrees of inhibition, suggesting that modifications to the structure could enhance antibacterial efficacy .
Table of Biological Activities
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in an animal model of acute inflammation. The results showed a significant reduction in edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Research
In another study focused on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell proliferation, with IC50 values indicating potent activity against specific cancers such as breast and colon cancer .
Properties
IUPAC Name |
ethyl 4-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-29-20(27)23-11-9-22(10-12-23)19(26)14-24-18(25)8-7-17(21-24)15-5-4-6-16(13-15)28-2/h4-8,13H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMACOZKFYSBFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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